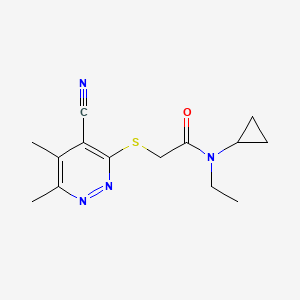
2-(4-cyano-5,6-dimethylpyridazin-3-yl)sulfanyl-N-cyclopropyl-N-ethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-cyano-5,6-dimethylpyridazin-3-yl)sulfanyl-N-cyclopropyl-N-ethylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known to possess unique biochemical and physiological properties that make it a promising candidate for research in the areas of drug development and disease treatment.
Mécanisme D'action
Further research is needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.
4. Structure-Activity Relationship: Studying the structure-activity relationship of this compound can help in the development of more potent and selective compounds with similar properties.
In conclusion, 2-(4-cyano-5,6-dimethylpyridazin-3-yl)sulfanyl-N-cyclopropyl-N-ethylacetamide is a promising compound with unique biochemical and physiological properties. Its potential applications in various fields make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential applications in drug development and disease treatment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-cyano-5,6-dimethylpyridazin-3-yl)sulfanyl-N-cyclopropyl-N-ethylacetamide in lab experiments include its unique biochemical and physiological properties, which make it a promising candidate for research in various fields. Its ability to inhibit various enzymes and signaling pathways in the body makes it a valuable tool for studying various cellular processes.
The limitations of using this compound in lab experiments include the specialized equipment and expertise required for its synthesis and purification. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in various experimental settings.
Orientations Futures
There are numerous future directions for research on 2-(4-cyano-5,6-dimethylpyridazin-3-yl)sulfanyl-N-cyclopropyl-N-ethylacetamide. Some of the potential areas for further study include:
1. Drug Development: This compound has shown promising results in various preclinical studies, indicating its potential in the development of new drugs and therapies.
2. Disease Treatment: The anti-cancer, neuroprotective, and anti-inflammatory properties of this compound make it a potential candidate for the treatment of various diseases.
3.
Méthodes De Synthèse
The synthesis of 2-(4-cyano-5,6-dimethylpyridazin-3-yl)sulfanyl-N-cyclopropyl-N-ethylacetamide involves a series of chemical reactions that require specialized laboratory equipment and expertise. The most common method for synthesizing this compound is through the reaction of 4-cyano-5,6-dimethylpyridazine-3-thiol with cyclopropyl ethylamine and ethyl chloroacetate. The resulting product is then purified using various chromatography techniques to obtain the final compound.
Applications De Recherche Scientifique
The scientific research application of 2-(4-cyano-5,6-dimethylpyridazin-3-yl)sulfanyl-N-cyclopropyl-N-ethylacetamide is vast and varied. This compound has shown promising results in various preclinical studies, indicating its potential in the development of new drugs and therapies. Some of the areas where this compound has been studied include:
1. Cancer Research: Studies have shown that this compound has anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
2. Neurodegenerative Diseases: This compound has also been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective properties and can prevent the death of neurons.
3. Inflammation: Studies have shown that this compound has anti-inflammatory properties. It can reduce inflammation in various tissues and organs, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-(4-cyano-5,6-dimethylpyridazin-3-yl)sulfanyl-N-cyclopropyl-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-4-18(11-5-6-11)13(19)8-20-14-12(7-15)9(2)10(3)16-17-14/h11H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCVNFULNKQJKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)CSC2=C(C(=C(N=N2)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

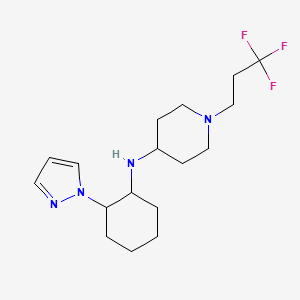
![4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine](/img/structure/B7647723.png)
![1-Methyl-4-[[1-(oxan-4-yl)ethylamino]methyl]-5-phenylpyrrolidin-2-one](/img/structure/B7647728.png)
![4-[2-(dimethylamino)-2-oxoethyl]-N-(1-thiophen-2-ylpropyl)piperidine-1-carboxamide](/img/structure/B7647734.png)
![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7647752.png)
![3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide](/img/structure/B7647764.png)
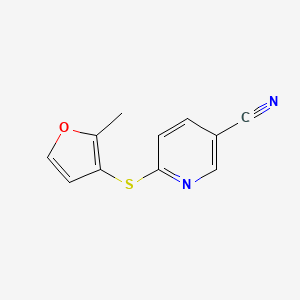
![N-[2-(diethylamino)-2-oxo-1-phenylethyl]-3-hydroxybenzamide](/img/structure/B7647776.png)
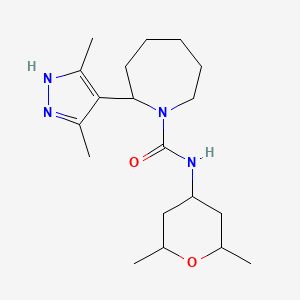
![5,6-Dimethyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyridazine-4-carbonitrile](/img/structure/B7647789.png)
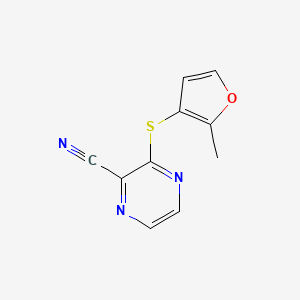
![2-[(2-methoxy-2-phenylacetyl)amino]-N-prop-2-ynylbenzamide](/img/structure/B7647802.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-fluoropyridin-2-yl)methyl]azepane-1-carboxamide](/img/structure/B7647810.png)
![3-[(2,3-Dimethylcyclohexyl)amino]cyclohexane-1-carboxamide](/img/structure/B7647819.png)